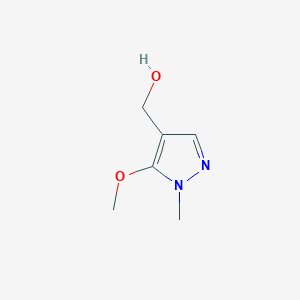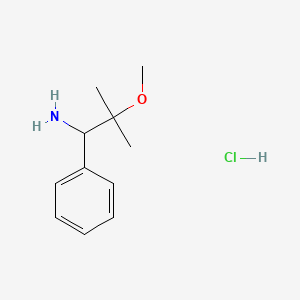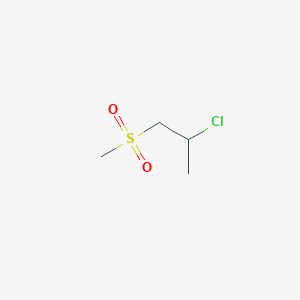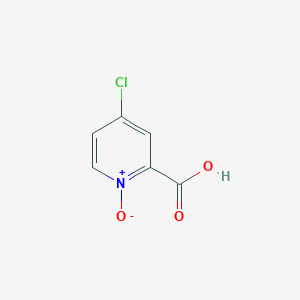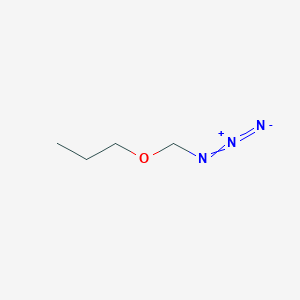
1-(Azidomethoxy)propane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Azidomethoxy)propane is an organic compound characterized by the presence of an azide group attached to a methoxypropane backbone
准备方法
Synthetic Routes and Reaction Conditions: 1-(Azidomethoxy)propane can be synthesized through a multi-step process involving the reaction of propanol with sodium azide. The general synthetic route involves:
Formation of 1-chloromethoxypropane: This is achieved by reacting propanol with thionyl chloride (SOCl2) under reflux conditions to form 1-chloromethoxypropane.
Substitution Reaction: The 1-chloromethoxypropane is then reacted with sodium azide (NaN3) in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to yield this compound.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less common. the principles remain similar, involving large-scale reactions with appropriate safety measures due to the potentially hazardous nature of azides.
化学反应分析
Types of Reactions: 1-(Azidomethoxy)propane undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3) in DMF.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution: Various substituted methoxypropanes.
Reduction: 1-(Aminomethoxy)propane.
Cycloaddition: 1,2,3-Triazoles.
科学研究应用
1-(Azidomethoxy)propane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Bioconjugation: The azide group allows for bioorthogonal reactions, making it useful in labeling and tracking biomolecules in biological systems.
作用机制
The mechanism of action of 1-(Azidomethoxy)propane largely depends on the specific reactions it undergoes. For instance:
Cycloaddition Reactions: The azide group participates in 1,3-dipolar cycloaddition reactions, forming stable triazole rings. This reaction is facilitated by the presence of copper(I) catalysts, which activate the azide and alkyne groups for cycloaddition.
Reduction Reactions: The azide group is reduced to an amine through the transfer of electrons from the reducing agent, resulting in the formation of 1-(Aminomethoxy)propane.
相似化合物的比较
1-(Azidomethoxy)propane can be compared with other azidoalkanes and methoxyalkanes:
Similar Compounds:
Uniqueness: this compound is unique due to the presence of both azide and methoxy groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis and materials science.
属性
分子式 |
C4H9N3O |
|---|---|
分子量 |
115.13 g/mol |
IUPAC 名称 |
1-(azidomethoxy)propane |
InChI |
InChI=1S/C4H9N3O/c1-2-3-8-4-6-7-5/h2-4H2,1H3 |
InChI 键 |
AUGXIASOOURECO-UHFFFAOYSA-N |
规范 SMILES |
CCCOCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



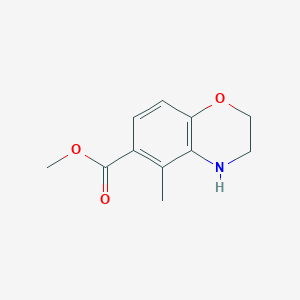
![1-(Azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B13453401.png)
![3-[(4-Methoxyphenyl)methyl]spiro[3.3]heptan-1-one](/img/structure/B13453405.png)
![4-{[(1R)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid](/img/structure/B13453425.png)

![2-[(Tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13453434.png)
![3-Methyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B13453437.png)
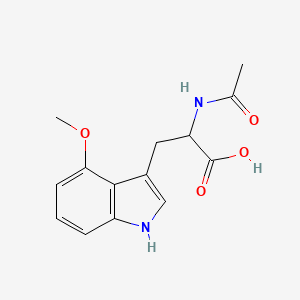
![tert-butyl N-{9-oxa-1-thiaspiro[5.5]undecan-4-yl}carbamate](/img/structure/B13453451.png)
